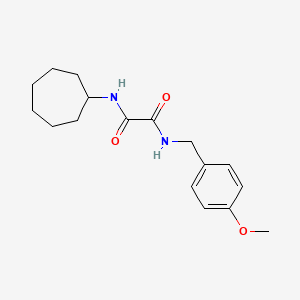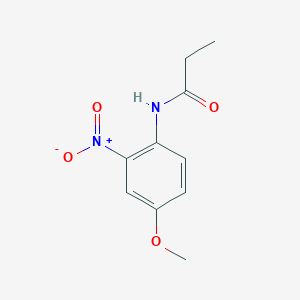
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide, also known as CAY10594, is a small molecule that has been studied for its potential use in various scientific research applications. This compound has been synthesized using a specific method and has been found to have a mechanism of action that affects specific biochemical and physiological processes. In
Mecanismo De Acción
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide has been found to have a mechanism of action that involves the inhibition of specific enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a critical role in cell signaling and regulation. By inhibiting PKC activity, this compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By inhibiting PKC activity, this compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several future directions for the use of N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide in scientific research. One area of interest is its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in other areas of research. Finally, the development of more specific and less toxic PKC inhibitors may provide new opportunities for scientific research and drug development.
Métodos De Síntesis
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide is synthesized using a specific method that involves the reaction of N-cycloheptyl-N'-(4-methoxybenzyl)ethylenediamine with diethyl oxalate in the presence of a catalyst. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide has been studied for its potential use in various scientific research applications. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific biochemical pathways. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-10-8-13(9-11-15)12-18-16(20)17(21)19-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFPALHJZQMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2-methoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5025719.png)
![methyl 5-[4-(allyloxy)benzylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5025727.png)
![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)

![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine](/img/structure/B5025775.png)
